Methyl 4-[(propionyl)phenylamino]piperidine-4-carboxylate
CAS No.: 72996-78-2
Cat. No.: VC20801615
Molecular Formula: C16H22N2O3
Molecular Weight: 290.36 g/mol
* For research use only. Not for human or veterinary use.
![Methyl 4-[(propionyl)phenylamino]piperidine-4-carboxylate - 72996-78-2](/images/no_structure.jpg)
Specification
CAS No. | 72996-78-2 |
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Molecular Formula | C16H22N2O3 |
Molecular Weight | 290.36 g/mol |
IUPAC Name | methyl 4-(N-propanoylanilino)piperidine-4-carboxylate |
Standard InChI | InChI=1S/C16H22N2O3/c1-3-14(19)18(13-7-5-4-6-8-13)16(15(20)21-2)9-11-17-12-10-16/h4-8,17H,3,9-12H2,1-2H3 |
Standard InChI Key | HFNFODVRYCEIQL-UHFFFAOYSA-N |
SMILES | CCC(=O)N(C1=CC=CC=C1)C2(CCNCC2)C(=O)OC |
Canonical SMILES | CCC(=O)N(C1=CC=CC=C1)C2(CCNCC2)C(=O)OC |
Introduction
Chemical Identity and Structure
Methyl 4-[(propionyl)phenylamino]piperidine-4-carboxylate is identified by the CAS number 72996-78-2 and is known by several synonyms including Norcarfentanil, G-194219, and Remifentanil Impurity 4 . The compound features a piperidine ring substituted with a methyl carboxylate group and a (propionyl)phenylamino moiety. This molecular architecture contributes to its distinctive physical and chemical properties that determine its behavior in various chemical and biological systems.
The nomenclature of this compound reflects its chemical structure, with the propionyl group (derived from propionic acid) attached to a nitrogen atom that also connects to a phenyl ring. This structural arrangement creates a tertiary amine functionality that is critical to the compound's chemical behavior and potential biological interactions.
Physical and Chemical Properties
Understanding the physicochemical properties of Methyl 4-[(propionyl)phenylamino]piperidine-4-carboxylate is essential for its proper handling, storage, and application in research settings. Table 1 summarizes the key physical and chemical properties of this compound.
Table 1: Physical and Chemical Properties of Methyl 4-[(propionyl)phenylamino]piperidine-4-carboxylate
The relatively low melting point (40-43°C) suggests that the compound exists as a solid at room temperature but can transition to a liquid state with minimal heating. This property has implications for its handling and formulation in research applications. The predicted boiling point of approximately 408.8°C indicates that the compound has low volatility under normal conditions, which affects its stability during storage and processing.
Structural Relationship to Other Compounds
Methyl 4-[(propionyl)phenylamino]piperidine-4-carboxylate (Norcarfentanil) bears a significant structural relationship to Carfentanil, a potent synthetic opioid. Understanding this relationship provides valuable insights into the potential pharmacological properties and applications of the compound.
Comparison with Carfentanil
Carfentanil, systematically named as Methyl 1-(2-phenylethyl)-4-[phenyl(propionyl)amino]piperidine-4-carboxylate, has the molecular formula C24H30N2O3 . The primary structural difference between Norcarfentanil and Carfentanil is the presence of a 2-phenylethyl group attached to the piperidine nitrogen in Carfentanil, which is absent in Norcarfentanil. This difference is reflected in their respective molecular formulas: C16H22N2O3 for Norcarfentanil versus C24H30N2O3 for Carfentanil .
Table 2: Structural Comparison Between Norcarfentanil and Carfentanil
Feature | Methyl 4-[(propionyl)phenylamino]piperidine-4-carboxylate (Norcarfentanil) | Carfentanil |
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Molecular Formula | C16H22N2O3 | C24H30N2O3 |
Molecular Weight | 290.36 g/mol | 394.51 g/mol |
Key Structural Difference | Unsubstituted piperidine nitrogen | 2-phenylethyl group on piperidine nitrogen |
CAS Number | 72996-78-2 | 59708-52-0 |
The absence of the 2-phenylethyl group in Norcarfentanil likely impacts its receptor binding affinity and pharmacological profile compared to Carfentanil. This structural relationship suggests that Norcarfentanil might function as a metabolite, precursor, or structural analog of Carfentanil in pharmaceutical research.
Synthesis Approaches
Manufacturer | Product Number | Purity | Packaging | Price (USD) | Last Updated |
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American Custom Chemicals Corporation | CHM0315175 | 95.00% | 5mg | $503.12 | 2021-12-16 |
Medical Isotopes, Inc. | 15943 | Not specified | 1mg | $640.00 | 2021-12-16 |
Additional suppliers listed in the chemical databases include:
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Tianjin Zhongxin Chemtech Co., Ltd.
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Hubei Jusheng Technology Co., Ltd.
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Career Henan Chemical Co.
The high price point per milligram indicates the specialized nature of this compound, likely due to complex synthesis requirements, purification processes, and potential regulatory considerations associated with compounds structurally related to controlled substances.
As a structural analog of Carfentanil with significant modifications, this compound could serve as an important reference material in medicinal chemistry research, particularly in studies investigating structure-activity relationships of opioid compounds. The absence of the 2-phenylethyl group might provide insights into the structural requirements for receptor binding and activation.
Metabolic Studies
Given its nomenclature as "Norcarfentanil," this compound may represent a metabolite of Carfentanil or related compounds. As such, it could be valuable in metabolism studies, serving as a reference standard for the identification and quantification of metabolites in biological samples.
Analytical Reference Standards
Future Research Directions
Several promising research directions could expand our understanding of Methyl 4-[(propionyl)phenylamino]piperidine-4-carboxylate and its potential applications:
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Detailed receptor binding studies to determine its affinity for various opioid receptor subtypes and compare with Carfentanil and other related compounds
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Metabolic pathway studies to confirm whether it serves as a metabolite of Carfentanil or related compounds in biological systems
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Development of specific and sensitive analytical methods for its detection in various matrices
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Exploration of structure-activity relationships by comparing its properties with those of structurally related compounds
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Investigation of its potential as a starting material or intermediate in the development of novel therapeutic agents with improved safety profiles
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